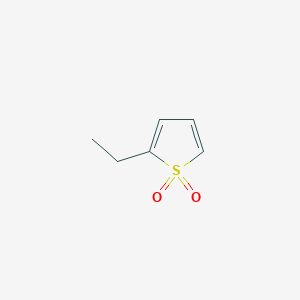
Thiophene, 2-ethyl-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiophene, 2-ethyl-, 1,1-dioxide is a heterocyclic organic compound that belongs to the thiophene family. Thiophenes are characterized by a five-membered ring containing one sulfur atom. The 2-ethyl substitution and the 1,1-dioxide functional group make this compound unique. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiophene, 2-ethyl-, 1,1-dioxide can be synthesized through the oxidation of 2-ethylthiophene. Common oxidizing agents used for this transformation include m-chloroperbenzoic acid (m-CPBA) and dimethyldioxirane (DMD) at low temperatures . The reaction typically involves the addition of the oxidizing agent to a solution of 2-ethylthiophene in an appropriate solvent, followed by stirring at a controlled temperature.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the cyclization of butane, butadiene, or butenes with sulfur . The process is optimized for high yield and purity, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Thiophene, 2-ethyl-, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide back to the parent thiophene.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom can be targeted for functionalization.
Common Reagents and Conditions
Oxidation: m-CPBA, DMD
Reduction: Hydrogenation using transition metal catalysts
Substitution: Halogenating agents, nitrating agents
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Parent thiophene
Substitution: Halogenated or nitrated thiophene derivatives
Aplicaciones Científicas De Investigación
Thiophene, 2-ethyl-, 1,1-dioxide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of thiophene, 2-ethyl-, 1,1-dioxide involves its interaction with molecular targets through its electron-accepting properties. The compound can participate in cycloaddition reactions, forming stable adducts with various dienophiles. In biological systems, it may interact with enzymes and receptors, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- Thiophene, 2-methyl-, 1,1-dioxide
- Thiophene, 2-ethyl-, 1-oxide
- Benzothiophene, 1,1-dioxide
Uniqueness
Thiophene, 2-ethyl-, 1,1-dioxide is unique due to its specific substitution pattern and the presence of the 1,1-dioxide functional group. This combination imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .
Propiedades
Número CAS |
101043-44-1 |
|---|---|
Fórmula molecular |
C6H8O2S |
Peso molecular |
144.19 g/mol |
Nombre IUPAC |
2-ethylthiophene 1,1-dioxide |
InChI |
InChI=1S/C6H8O2S/c1-2-6-4-3-5-9(6,7)8/h3-5H,2H2,1H3 |
Clave InChI |
JVIWTQDFTQIMIZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=CS1(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Pyrrolidinedicarboxylic acid, 4-[(2-chloro-6,7-diMethoxy-4-quinazolinyl)aMino]-, 1-(1,1-diMethylethyl) 3-ethyl ester, (3R,4S)-rel-](/img/structure/B14073214.png)
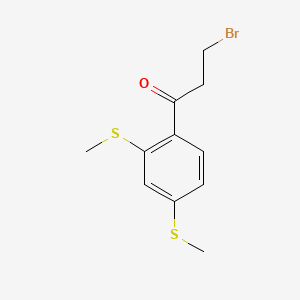
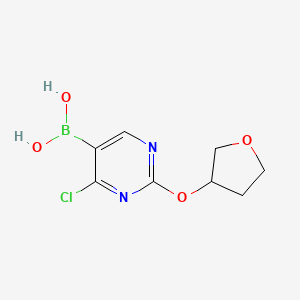
![1,1-Dideutero-1-[4-(1,1-difluoroethyl)-pyrimidin-5-yl]-methylamine hydrochloride](/img/structure/B14073233.png)

![Ethanol, 2-[(2,6-dimethylphenyl)amino]-](/img/structure/B14073243.png)
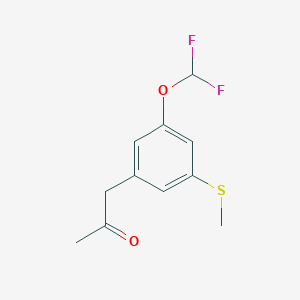
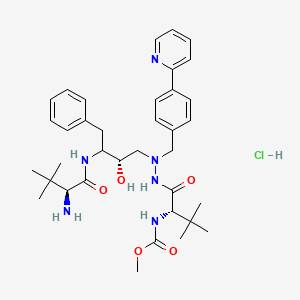
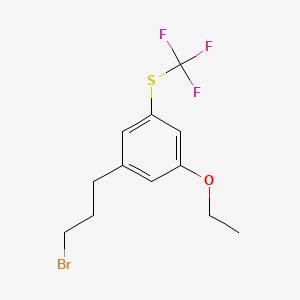
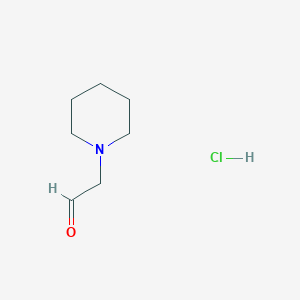
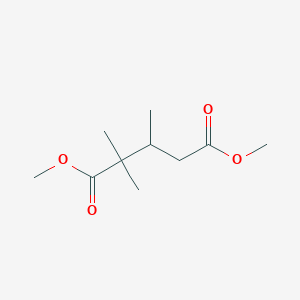
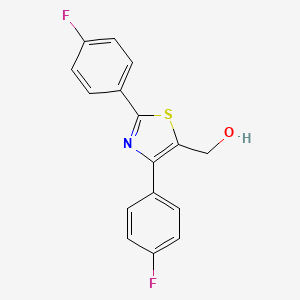
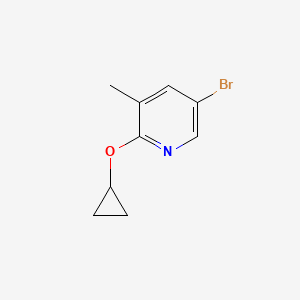
![16-[[(1S)-1-carboxy-4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]amino]-16-oxohexadecanoic acid](/img/structure/B14073275.png)
